molecular formula C15H14N2O3 B602217 10,11-ジヒドロ-10,11-ジヒドロキシカルバマゼピン (異性体混合物) CAS No. 1217528-81-8

10,11-ジヒドロ-10,11-ジヒドロキシカルバマゼピン (異性体混合物)

カタログ番号: B602217
CAS番号: 1217528-81-8
分子量: 270.29
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

化学反応の分析

Types of Reactions: 10,11-Dihydro-10,11-Dihydroxy Carbamazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions or halides under appropriate conditions.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used .

類似化合物との比較

Uniqueness: 10,11-Dihydro-10,11-Dihydroxy Carbamazepine is unique due to its specific formation pathway and its role as a key metabolite in the pharmacokinetics of carbamazepine and oxcarbazepine. Its presence in wastewater effluent also highlights its environmental significance .

生物活性

10,11-Dihydro-10,11-dihydroxy carbamazepine (CBZ-diol) is a significant metabolite of carbamazepine (CBZ), an established antiepileptic drug. Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies and minimizing adverse effects. This article reviews the biological activity of CBZ-diol, including its pharmacokinetics, mechanisms of action, and clinical implications.

Chemical Structure and Properties

10,11-Dihydro-10,11-dihydroxy carbamazepine is characterized by its dihydroxy groups at the 10 and 11 positions of the carbamazepine structure. Its chemical formula is C15H14N2O3C_{15}H_{14}N_2O_3 with a molecular weight of approximately 270.288 g/mol. The compound exists as a mixture of isomers, which may influence its biological activity.

Pharmacokinetics

The pharmacokinetic profile of CBZ-diol is influenced by its formation from carbamazepine through metabolic pathways primarily involving cytochrome P450 enzymes. The conversion from carbamazepine to CBZ-diol occurs via the epoxide intermediate (carbamazepine-10,11-epoxide), which is then hydrolyzed to form CBZ-diol .

Key Pharmacokinetic Parameters

ParameterValue
AbsorptionSlow and incomplete
BioavailabilityApproximately 1
Protein binding~75%
Half-lifeVaries; typically 12-24 hours
MetabolismHepatic via CYP3A4

CBZ-diol exhibits anticonvulsant properties similar to those of its parent compound, carbamazepine. It acts primarily by stabilizing inactive states of voltage-gated sodium channels, thereby reducing neuronal excitability and preventing seizure propagation . Additionally, it has been suggested that CBZ-diol may have neuroprotective effects due to its ability to modulate neurotransmitter release and reduce oxidative stress in neuronal cells .

Biological Activity in Clinical Studies

Clinical studies have demonstrated the importance of monitoring CBZ-diol levels to optimize therapeutic outcomes in patients treated with carbamazepine. For instance, a study showed that the steady-state serum CBZ-diol concentration correlates with enzyme induction and can serve as a sensitive indicator for adjusting dosages in patients .

Case Study: Monitoring CBZ-Diol Levels

A retrospective analysis involving 53 adults and 16 children assessed the serum levels of CBZ-diol alongside other metabolites. The results indicated that fluctuations in CBZ-diol levels were less pronounced compared to those of carbamazepine itself, suggesting a more stable pharmacokinetic profile .

Toxicity and Side Effects

While generally well-tolerated, elevated levels of CBZ-diol can lead to side effects similar to those associated with carbamazepine, including dizziness, drowsiness, and potential hematological abnormalities such as leukopenia . Monitoring both carbamazepine and its metabolites is essential for minimizing adverse effects.

Summary of Research Findings

Recent research highlights the following key findings regarding the biological activity of 10,11-Dihydro-10,11-Dihydroxy Carbamazepine:

  • Anticonvulsant Efficacy : Demonstrated efficacy comparable to carbamazepine in managing seizures.
  • Metabolic Pathway : Formed from carbamazepine via hydrolysis of the epoxide metabolite.
  • Clinical Monitoring : Steady-state serum levels serve as indicators for therapeutic adjustments.
  • Safety Profile : Generally safe but requires monitoring due to potential side effects.

特性

CAS番号

1217528-81-8

分子式

C15H14N2O3

分子量

270.29

純度

> 95%

数量

Milligrams-Grams

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。